molecular formula C19H17Cl2N5O B2466653 (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone CAS No. 1396871-05-8

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B2466653
CAS No.: 1396871-05-8
M. Wt: 402.28
InChI Key: DDSLEQNNJCZRSJ-UHFFFAOYSA-N
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Description

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C19H17Cl2N5O and its molecular weight is 402.28. The purity is usually 95%.
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Biological Activity

The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone is an organic molecule with a complex structure that combines a piperazine ring, a pyrimidine moiety, and a dichlorophenyl group. This unique configuration suggests potential pharmacological applications, particularly in the fields of oncology and neurology due to its interaction with various biological targets.

Structural Overview

The structural formula of the compound can be represented as follows:

C19H17Cl2N5O\text{C}_{19}\text{H}_{17}\text{Cl}_{2}\text{N}_{5}\text{O}

This compound is characterized by:

  • Piperazine ring : Commonly associated with various biological activities, especially in drug development.
  • Pyrimidine moiety : Known for its role in nucleic acids and as a scaffold in medicinal chemistry.
  • Dichlorophenyl group : This substituent can enhance lipophilicity and improve binding affinity to biological targets.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of piperazine and pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell signaling pathways.

A study demonstrated that related compounds effectively reduced tumor growth in xenograft models, suggesting that our compound may also possess similar properties due to its structural analogies .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against:

  • Acetylcholinesterase (AChE) : Important for neurotransmission, and its inhibition can lead to increased acetylcholine levels, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Urease : Inhibition could provide therapeutic benefits against infections caused by urease-producing bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances potency against certain biological targets.
  • Modifications to the piperazine or pyrimidine moieties can significantly alter pharmacokinetic properties and biological efficacy .

Case Studies

  • Antitumor Activity : A series of analogs derived from the parent compound were tested against various cancer cell lines. The most active derivative exhibited an IC50 value comparable to established chemotherapeutic agents, indicating strong potential for further development.
  • Neuroprotective Effects : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in treating neurodegenerative disorders .

Research Findings

Activity TypeTargetIC50 ValueReference
AnticancerVarious cancer cell lines< 20 µM
AChE InhibitionAcetylcholinesterase15 µM
Urease InhibitionUrease10 µM

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N5O/c20-14-3-4-15(16(21)11-14)19(27)26-9-7-25(8-10-26)18-12-17(22-13-23-18)24-5-1-2-6-24/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSLEQNNJCZRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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